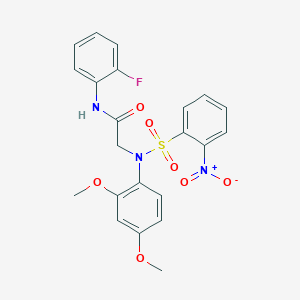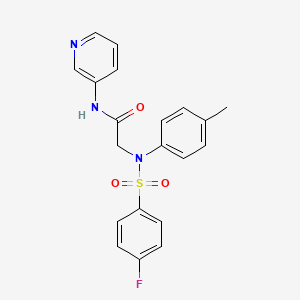
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
Overview
Description
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including methoxy, nitro, sulfonyl, and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfonylation: Addition of the sulfonyl group to the aniline derivative.
Acylation: Formation of the acetamide linkage.
Methoxylation: Introduction of methoxy groups to the phenyl ring.
Fluorination: Incorporation of the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Chemical Research: Study of its reactivity and properties for developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acetamide: Lacks the nitro and sulfonyl groups.
2-(2-nitrophenyl)-N-(2-fluorophenyl)acetamide: Lacks the methoxy groups.
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide: Lacks the fluorophenyl group.
Uniqueness
The unique combination of functional groups in 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O7S/c1-32-15-11-12-18(20(13-15)33-2)25(14-22(27)24-17-8-4-3-7-16(17)23)34(30,31)21-10-6-5-9-19(21)26(28)29/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADCPCBHXYZUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B3572863.png)
![2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B3572869.png)

![2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis(N,N-dimethylacetamide)](/img/structure/B3572892.png)
![N-(3-methylphenyl)-2-{4-[(3-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B3572900.png)
![2-[3,5-bis(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3572905.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3572911.png)

![N-[4-(azepane-1-carbonyl)phenyl]-N-[(4-chlorophenyl)methyl]methanesulfonamide](/img/structure/B3572933.png)
![2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B3572945.png)
![1-(3,4-dimethoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3572952.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3572960.png)

![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(3-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B3572974.png)
